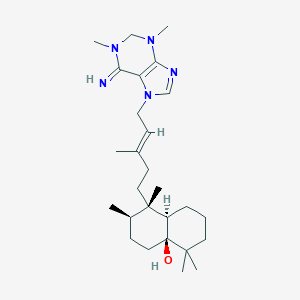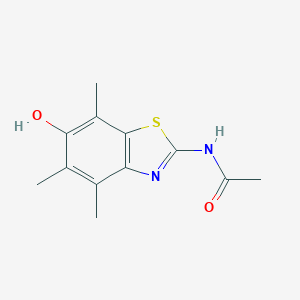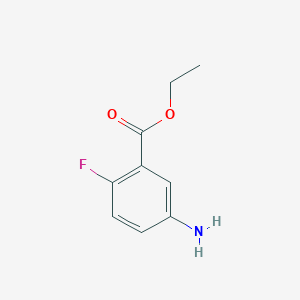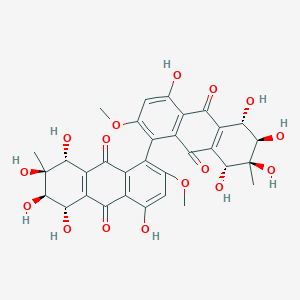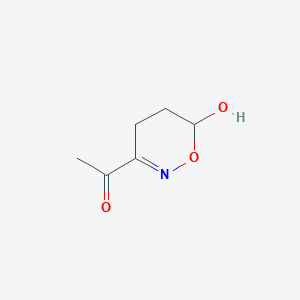
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone, also known as Oxazinone, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is not fully understood. However, it is believed that 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone exerts its biological activity through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemische Und Physiologische Effekte
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is its relatively simple synthesis method, which allows for the easy preparation of large quantities of the compound. 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone also exhibits good stability and can be stored for extended periods of time. However, one of the main limitations of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is its low solubility in water, which can make it challenging to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the study of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone. One potential direction is the development of new 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone-based materials with unique properties and applications. Another potential direction is the further investigation of the mechanism of action of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone, which could lead to the development of new drugs and therapies. Additionally, the development of new synthetic methods for 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone could lead to the discovery of new derivatives with improved biological activity.
Synthesemethoden
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone can be synthesized through the reaction of 2-aminoethanol with glyoxylic acid in the presence of a catalyst. The reaction yields a white crystalline product that can be further purified through recrystallization. The synthesis of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is relatively simple and can be scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In material science, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been used as a ligand for various transition metals, leading to the development of new catalytic systems.
Eigenschaften
CAS-Nummer |
113737-92-1 |
|---|---|
Produktname |
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone |
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
1-(6-hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone |
InChI |
InChI=1S/C6H9NO3/c1-4(8)5-2-3-6(9)10-7-5/h6,9H,2-3H2,1H3 |
InChI-Schlüssel |
ULFYCZOZOBMJSF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NOC(CC1)O |
Kanonische SMILES |
CC(=O)C1=NOC(CC1)O |
Synonyme |
Ethanone, 1-(5,6-dihydro-6-hydroxy-4H-1,2-oxazin-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



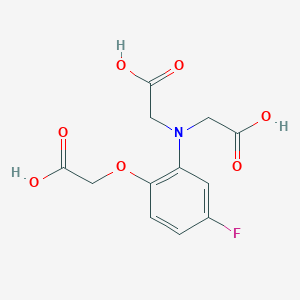
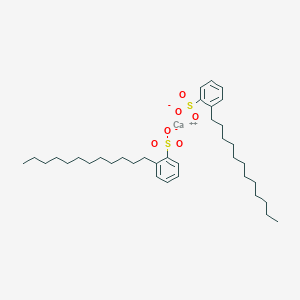
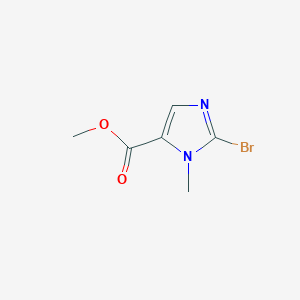
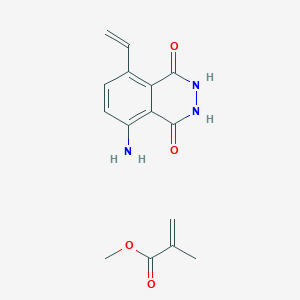
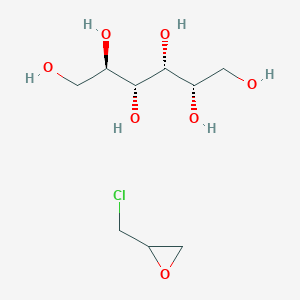
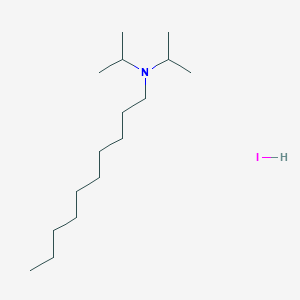
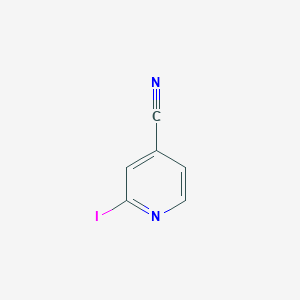
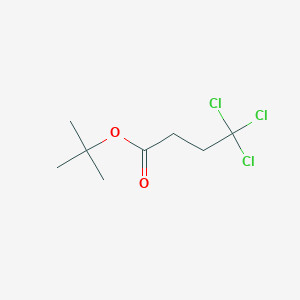
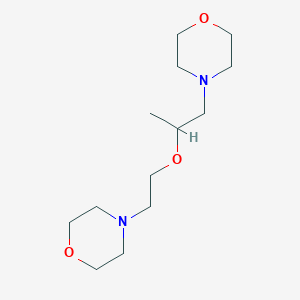
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
